(7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol
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Overview
Description
(7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol is a polycyclic aromatic hydrocarbon derivative. This compound is of significant interest due to its structural complexity and potential applications in various fields, including chemistry, biology, and medicine. It is known for its unique stereochemistry and the presence of multiple fused aromatic rings, which contribute to its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol typically involves multi-step organic reactions. One common method includes the reduction of a diastereomeric mixture using sodium borohydride (NaBH4), followed by epimerization of the hydroxyl group through a Mitsunobu reaction and subsequent ester hydrolysis . This method ensures the production of a highly pure target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
(7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can modify the aromatic rings and hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, reducing agents like NaBH4 for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include epoxides, reduced aromatic compounds, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
(7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of polycyclic aromatic hydrocarbons and their derivatives.
Industry: Although specific industrial applications are limited, its study contributes to the understanding of polycyclic aromatic hydrocarbons in various industrial processes.
Mechanism of Action
The mechanism of action of (7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol involves its metabolism by cytochrome P450 enzymes, leading to the formation of reactive epoxide intermediates. These intermediates can bind to DNA, RNA, and proteins, causing mutations and potentially leading to carcinogenesis . The molecular targets include nucleophilic sites on DNA and proteins, and the pathways involved are primarily those related to xenobiotic metabolism .
Comparison with Similar Compounds
Similar Compounds
Benzo[a]pyrene-7,8-diol: Another polycyclic aromatic hydrocarbon with similar reactivity and biological activity.
(7R,8S,8aR,9aS)-7,8,8a,9a-Tetrahydrobenzo[10,11]chryseno[3,4-b]oxirene-7,8-diol: A structurally related compound with similar stereochemistry and reactivity.
Uniqueness
(7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol is unique due to its specific stereochemistry and the presence of multiple fused aromatic rings, which contribute to its distinct reactivity and biological effects. Its ability to form reactive epoxide intermediates and bind to biological macromolecules sets it apart from other similar compounds.
Biological Activity
(7R,8R)-7,8,9,10-Tetrahydrobenzo[def]chrysene-7,8-diol (often abbreviated as THBC) is a polycyclic aromatic hydrocarbon (PAH) derivative that has garnered attention due to its potential biological activities and implications in carcinogenesis. This compound is particularly notable for its structural similarity to other well-studied PAHs like benzo[a]pyrene (BaP), which is known for its mutagenic properties.
Chemical Structure and Properties
THBC possesses a complex structure characterized by multiple fused aromatic rings and hydroxyl groups. Its stereochemistry plays a crucial role in its biological activity. The compound's configuration allows it to interact with biological macromolecules, leading to various metabolic transformations.
Metabolism and Activation
The metabolic activation of THBC is primarily facilitated by cytochrome P450 enzymes and aldo-keto reductases (AKRs). Studies have shown that the compound undergoes oxidation to form reactive intermediates that can bind to DNA, leading to mutagenic effects. Specifically:
- Cytochrome P450 Enzymes : These enzymes catalyze the conversion of THBC into more reactive forms, which can subsequently form DNA adducts.
- Aldo-Keto Reductases : AKRs are involved in the reduction of dihydrodiol metabolites of THBC, which can also participate in further metabolic activation pathways .
Mutagenicity
Research indicates that THBC exhibits mutagenic properties, although the extent varies based on experimental conditions and the specific biological systems examined. For instance:
- In bacterial assays using Salmonella typhimurium, THBC demonstrated mutagenic activity comparable to other PAHs but with some variability based on stereoisomer composition .
- The compound's ability to induce mutations appears to be influenced by its metabolic products, particularly those formed through the action of P450 enzymes .
Carcinogenic Potential
THBC has been implicated in carcinogenic processes similar to those observed with BaP. The formation of DNA adducts from THBC metabolites is a critical factor in its carcinogenicity:
- DNA Adduct Formation : Studies have shown that THBC can form stable adducts with DNA bases, leading to mutations that may initiate cancer development .
- Comparative Studies : When compared to other PAHs, THBC's carcinogenic potential appears significant but requires further investigation to establish clear risk assessments in humans .
Case Studies and Research Findings
Several studies have explored the biological effects of THBC and related compounds:
- In Vivo Studies : Animal studies have demonstrated that exposure to THBC leads to increased tumor formation in specific tissues. For example, inhalation studies indicated significant retention of metabolites in lung tissues, suggesting localized effects on carcinogenesis .
- Human Biomonitoring : Research has indicated that individuals exposed to environmental PAHs exhibit elevated levels of THBC metabolites in their urine, correlating with increased DNA adduct formation .
- Mechanistic Insights : Investigations into the mechanisms of action have revealed that oxidative stress plays a role in the biological activity of THBC. Reactive oxygen species generated during metabolism can damage cellular components and contribute to carcinogenesis .
Table 1: Summary of Biological Activities of (7R,8R)-THBC
Properties
CAS No. |
62314-68-5 |
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Molecular Formula |
C20H16O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
(7R,8R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8-diol |
InChI |
InChI=1S/C20H16O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-7,10,17,20-22H,8-9H2/t17-,20-/m1/s1 |
InChI Key |
BZKFNBASVGRQMC-YLJYHZDGSA-N |
Isomeric SMILES |
C1CC2=C(C=C3C=CC4=C5C3=C2C=CC5=CC=C4)[C@H]([C@@H]1O)O |
Canonical SMILES |
C1CC2=C(C=C3C=CC4=C5C3=C2C=CC5=CC=C4)C(C1O)O |
Origin of Product |
United States |
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